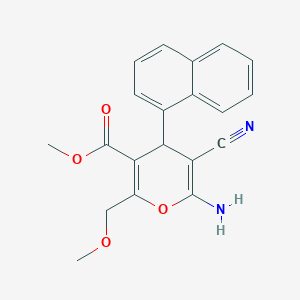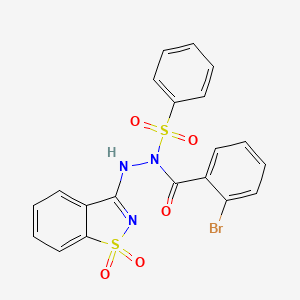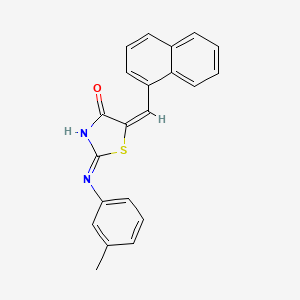![molecular formula C24H26N2O3S B11530440 (2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11530440.png)
(2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxy-hydroxyphenyl group, and a phenylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with cyclohexylamine to form an intermediate Schiff base. This intermediate is then reacted with phenyl isothiocyanate to yield the final thiazolidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or methanol to ensure optimal reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of substituted thiazolidinone compounds.
Scientific Research Applications
(2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In industrial applications, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core structure but differ in their substituents. They are known for their antidiabetic properties.
Thiazolidinones: A broader class of compounds that includes various derivatives with different substituents. They exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N2O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26N2O3S/c1-2-29-21-15-17(13-14-20(21)27)16-22-23(28)26(19-11-7-4-8-12-19)24(30-22)25-18-9-5-3-6-10-18/h3,5-6,9-10,13-16,19,27H,2,4,7-8,11-12H2,1H3/b22-16-,25-24? |
InChI Key |
ACXUKMHZPUOYPO-HNYZTYFESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B11530374.png)
![(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11530375.png)

![2-[(2Z)-5-(4-nitrophenoxy)-4-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11530379.png)

![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11530390.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530392.png)
![2-{(2E)-2-[2-(dimethylamino)-5-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11530398.png)
![15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B11530403.png)
![1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane](/img/structure/B11530406.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-4-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11530409.png)

![2-({5-[(morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N,N-diphenylacetamide](/img/structure/B11530422.png)

